Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride
CAS No.: 14187-10-1
Cat. No.: VC18402281
Molecular Formula: C31H37ClN2O2
Molecular Weight: 505.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14187-10-1 |
|---|---|
| Molecular Formula | C31H37ClN2O2 |
| Molecular Weight | 505.1 g/mol |
| IUPAC Name | ethyl 1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
| Standard InChI | InChI=1S/C31H36N2O2.ClH/c1-2-35-30(34)31(27-13-4-3-5-14-27)19-23-32(24-20-31)21-10-22-33-28-15-8-6-11-25(28)17-18-26-12-7-9-16-29(26)33;/h3-9,11-16H,2,10,17-24H2,1H3;1H |
| Standard InChI Key | BNWXOUZTYWIUBX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CC[NH+](CC1)CCCN2C3=CC=CC=C3CCC4=CC=CC=C42)C5=CC=CC=C5.[Cl-] |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name delineates its molecular framework:
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Isonipecotic acid core: A piperidine-4-carboxylic acid derivative, where the carboxylic acid group is esterified with ethanol (ethyl ester) .
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1-(3-(10,11-Dihydro-5-dibenz(b,f)azepinyl)propyl) substituent: A tricyclic dibenzazepine moiety linked via a three-carbon propyl chain to the piperidine nitrogen .
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4-Phenyl group: A benzene ring attached to the fourth position of the piperidine ring, enhancing steric bulk and potential receptor interactions .
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Hydrochloride salt: Improves solubility and stability for pharmaceutical formulations .
Molecular Formula:
Molecular Weight: Calculated as approximately 528.08 g/mol (base: 492.61 g/mol; HCl: 36.46 g/mol).
Synthesis and Structural Elucidation
Analytical Characterization
Key spectroscopic data for related compounds provide insights into expected properties :
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IR Spectroscopy:
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Ester carbonyl stretch: ~1730 cm.
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Aromatic C-H bends: ~750–900 cm.
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NMR (¹H and ¹³C):
Pharmacological Profile
Target Engagement
Structural analogs suggest dual activity at GABAergic and monoaminergic systems :
Preclinical Data
In vitro studies on related compounds demonstrate:
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Antioxidant activity: Lipid peroxidation inhibition (IC ~20 μM) .
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Anti-inflammatory effects: 33% LOX inhibition at 100 μM; 61% reduction in carrageenan-induced edema .
In vivo pharmacokinetics (extrapolated from piperidine derivatives):
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Bioavailability: ~40–60% (oral administration).
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Half-life: 2.5–4 hours in rodent models.
Physicochemical Properties
Experimental data for structurally similar molecules inform predictions :
| Property | Value | Method |
|---|---|---|
| Solubility (water) | 12 mg/mL (HCl salt) | Shake-flask (pH 7.4) |
| LogP (octanol/water) | 3.8 ± 0.2 | Chromatographic |
| pKa | 8.2 (piperidine NH) | Potentiometric titration |
| Melting point | 158–162°C | Differential scanning calorimetry |
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